Sodium dodecylbenzenesulphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

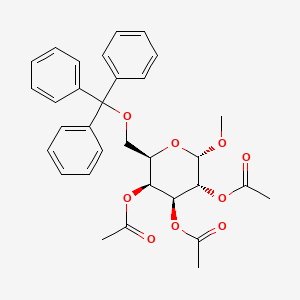

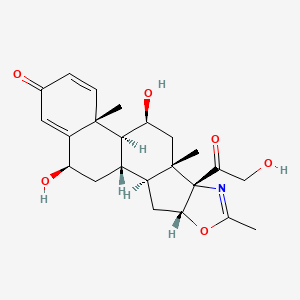

Sodium dodecylbenzenesulphonate is an anionic surfactant widely used in various applications due to its excellent wetting, dispersion, decontamination, and antibacterial properties . It is a white or yellowish powder or flake solid, easily soluble in water, and forms a translucent solution . The compound has the chemical formula C₁₈H₂₉NaO₃S and a molecular weight of 348.48 .

Mécanisme D'action

Target of Action

Sodium dodecylbenzenesulphonate (SDBS) is a surfactant, which means its primary targets are interfaces between different phases . It has a hydrophilic head and a hydrophobic tail, allowing it to interact with both water and oil phases . This makes it particularly effective at reducing the interfacial tension between oil and water .

Mode of Action

SDBS interacts with its targets by inserting itself at the interface between oil and water. The hydrophilic head interacts with the water phase, while the hydrophobic tail interacts with the oil phase . This reduces the interfacial tension between the two phases, allowing them to mix more readily . In addition, the introduction of methylol enhances the foaming and emulsifying capacities of SDBS and further reduces the interfacial tension between crude oil and water .

Biochemical Pathways

The degradation of SDBS in the environment mainly relies on microorganisms . The process of SDBS degradation consists of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules . This process leads to the formation of intermediate products, including 4-sodium sulfophenyldodecanoate acid and its homologs .

Pharmacokinetics

Instead, it is used industrially where it can enter the environment and subsequently be degraded by microorganisms .

Result of Action

The primary result of SDBS action is a reduction in the interfacial tension between oil and water, which enhances emulsion ability and oil-displacement efficiency . This makes SDBS particularly useful in industries such as oil production . Additionally, SDBS can stabilize dispersions of substances like graphene nanoflakes and single-walled carbon nanotubes in aqueous media .

Action Environment

The action of SDBS can be influenced by environmental factors. For example, the presence of salts can affect the critical micelle concentration (CMC) and fraction of counterion dissociation of SDBS . Furthermore, the degradation of SDBS in the environment is largely dependent on the presence of microorganisms . In aquatic environments, even relatively low concentrations of SDBS can affect biological processes in aquatic organisms, leading to a decrease in oxygen concentration in water .

Analyse Biochimique

Biochemical Properties

Sodium dodecylbenzenesulphonate has excellent wetting, dispersion, decontamination, and antibacterial properties . It has been used to stabilize dispersions of graphene nanoflakes during the preparation of the liquid phase of graphene nanoflakes . It also plays a role in the ionic self-assembly reaction of cyclophane BIMCP-1 .

Cellular Effects

The degradation of this compound in the environment mainly relies on microorganisms . In this process, more water molecules gather nearby the polar groups of this compound, indicating that the polar group has a significant effect on the water infiltration and the formation of water channels .

Molecular Mechanism

This compound differs from the highly computationally investigated sodium dodecyl sulfate because of the presence of a phenyl group attached to the anionic head . The SDBS micelle is more spherical with a ratio of eccentricities . The hydrophobic core made by the dodecyl chains of this compound is more tightly packed than SDS .

Temporal Effects in Laboratory Settings

The degradation of this compound in the environment mainly relies on microorganisms . The process of this compound degradation consists of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .

Dosage Effects in Animal Models

This compound salts are not toxic in single-dose oral and dermal animal tests, and no systemic toxicities were observed in repeat-dose dermal animal studies . In dermal animal studies, no evidence of reproductive or developmental toxicity was reported .

Transport and Distribution

This compound acts as a surfactant in the ionic self-assembly reaction of cyclophane BIMCP-1 . It has been used to stabilize dispersions of graphene nanoflakes during the preparation of the liquid phase of graphene nanoflakes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The production of sodium dodecylbenzenesulphonate involves three main steps: alkylation, sulfonation, and neutralization .

Alkylation: Benzene reacts with dodecyl olefin to form dodecyl benzene (LAB) through alkylation.

Sulfonation: Dodecyl benzene is then sulfonated with sulfur trioxide (SO₃) to produce dodecyl benzene sulfonic acid.

Neutralization: The sulfonic acid is neutralized with sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods: In industrial settings, the process is similar but requires strict control of reaction conditions to ensure product quality and performance . The use of sulfur trioxide for sulfonation and sodium hydroxide for neutralization is standard practice .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium dodecylbenzenesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride can reduce the sulfonate group to a sulfinate.

Substitution: The sulfonate group can be substituted by nucleophiles under appropriate conditions.

Major Products:

Oxidation Products: Sulfonic acids and other oxidized derivatives.

Reduction Products: Sulfinates.

Substitution Products: Various substituted benzene derivatives.

Applications De Recherche Scientifique

Sodium dodecylbenzenesulphonate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Sodium laureth sulfate: Another widely used anionic surfactant with similar applications in detergents and cleaning products.

Linear alkylbenzene sulfonates: A class of surfactants with similar structures but varying alkyl chain lengths.

Sodium lauryl sulfate: Commonly used in personal care products for its foaming properties.

Uniqueness: Sodium dodecylbenzenesulphonate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in a wide range of applications from household cleaning to industrial processes .

Propriétés

Numéro CAS |

25155-30-0 |

|---|---|

Formule moléculaire |

C18H29NaO3S |

Poids moléculaire |

348.48 |

Synonymes |

ALKYLARYL SULFONATE; ALKYLBENZENESULFONIC ACID SODIUM SALT; DODECYLBENZENE SODIUM SULFONATE; DODECYLBENZENESULPHONIC ACID SODIUM SALT; DODECYLBENZENESULFONIC ACID SODIUM SALT; DODECENE-1 LAS; DDBS; LAS-C12 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.